嘧菌酯

描述

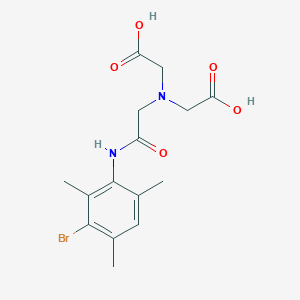

Dimoxystrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)- {2- [ (2,5-dimethylphenoxy)methyl]phenyl} (methoxyimino)acetic acid with the amino group of methylamine . It is a fungicide used for disease control in cereals, vegetables, and turf .

Molecular Structure Analysis

Dimoxystrobin has a molecular formula of C19H22N2O3 and a molecular weight of 326.39 g/mol . It is an aromatic compound containing a methyl-3-methoxyacrylate moiety that carries a benzyl group at the C-alpha carbon .

Physical And Chemical Properties Analysis

Dimoxystrobin is a solid substance that should be stored at room temperature . It has a density of 1.1±0.1 g/cm3, a molar refraction of 94.0±0.5 cm3, and a molar volume of 297.6±7.0 cm3 . It also has a polar surface area of 60 Å2 and a polarizability of 37.3±0.5 10-24 cm3 .

科学研究应用

Agriculture: Fungicide Use in Crop Protection

Dimoxystrobin is widely used as a fungicide in agriculture due to its broad-spectrum activity against various plant pathogens. It is particularly effective in controlling diseases in cereals, oilseeds, and grasses . The compound works by inhibiting mitochondrial respiration in fungi, which is crucial for their energy production. This application is vital for maintaining crop health and ensuring food security.

Environmental Impact: Ecotoxicology and Fate

The environmental fate and behavior of Dimoxystrobin have been assessed to understand its impact on ecosystems . Studies have shown that it can be persistent in the environment, with potential risks to non-target organisms, particularly aquatic life . Its breakdown products may also pollute groundwater, necessitating careful management and application strategies to minimize ecological damage.

Food Industry: Maximum Residue Levels (MRLs)

In the food industry, Dimoxystrobin’s application revolves around its residue levels in food products. The European Food Safety Authority (EFSA) has conducted risk assessments to establish MRLs for Dimoxystrobin in various food crops, ensuring that its use as a pesticide does not pose a risk to human health .

Biotechnology: Antibiotic and Cell Selection Agent

In biotechnological research, Dimoxystrobin serves as an antibiotic and cell selection agent. It is used to control fungal contamination in cell cultures, which is essential for the production of genetically modified organisms and in various tissue culture applications .

Medicine: Risk Assessment and Regulatory Status

Although not directly used in medicine, Dimoxystrobin’s health implications have been evaluated. The European Parliament has discussed the extension of approval periods for active substances, including Dimoxystrobin, considering its potential health risks . This regulatory scrutiny ensures that its use in agriculture does not adversely affect human health.

Material Science: Analytical Standards and Quality Control

Dimoxystrobin is used in material science as an analytical standard to ensure the quality and consistency of products . Its well-defined chemical properties make it suitable for use in quality control processes, particularly in the development of materials that require precise organic compound measurements.

安全和危害

Dimoxystrobin is harmful if inhaled and is suspected of causing cancer and damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

(2E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZAHCNPWONDH-DYTRJAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N\OC)/C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057981 | |

| Record name | Dimoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimoxystrobin | |

CAS RN |

149961-52-4 | |

| Record name | Dimoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149961-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimoxystrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149961524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, 2-[(2,5-dimethylphenoxy)methyl]-α-(methoxyimino)-N-methyl-, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27J9BR16KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Dimoxystrobin?

A1: Dimoxystrobin belongs to the strobilurin fungicide group, also known as quinone outside inhibitors (QoIs). These fungicides work by inhibiting the electron transfer at the Qo site of cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi. [, , , , ] This disruption effectively blocks energy production in fungal cells, ultimately leading to their demise.

Q2: How does Dimoxystrobin affect fungal cells on a cellular level?

A2: Dimoxystrobin's inhibition of the mitochondrial respiratory chain leads to a cascade of downstream effects. This includes the disruption of energy production (ATP synthesis), which is essential for various cellular processes. Furthermore, it can lead to an accumulation of reactive oxygen species (ROS), ultimately resulting in oxidative stress and fungal cell death. [, , ]

Q3: What is the molecular formula and weight of Dimoxystrobin?

A3: The molecular formula for Dimoxystrobin is C22H27NO4, and its molecular weight is 373.46 g/mol. [, , , ]

Q4: Has research been conducted on the stability of Dimoxystrobin in different soil types?

A4: Yes, research has shown that Dimoxystrobin degradation is relatively slow in soil, with approximately 65% remaining after 120 days in a study using sandy loam soil. Interestingly, the study found that landscape position (shoulder, side slope, foot slope), while influencing some soil properties, did not significantly affect Dimoxystrobin degradation. []

Q5: Does Dimoxystrobin exhibit any catalytic properties?

A5: Dimoxystrobin is primarily known for its fungicidal activity, not its catalytic properties. Its mode of action revolves around inhibiting an enzymatic process in fungi, rather than catalyzing a reaction. [, , , , ]

Q6: Have any QSAR models been developed for Dimoxystrobin or related strobilurins?

A6: While specific QSAR models for Dimoxystrobin weren't detailed in the provided papers, QSAR modeling is a common approach in pesticide research, including strobilurins. These models help predict the activity, toxicity, and other properties of new compounds based on their structure. [, ]

Q7: How do structural modifications to the Dimoxystrobin molecule impact its fungicidal activity?

A7: While the provided papers didn't delve into specific SAR studies for Dimoxystrobin, they highlight the importance of the methoxyacrylate group and the E-isomer configuration for the fungicidal activity of strobilurins. Changes to these structural features can significantly affect their potency and spectrum of activity. [, , , , , , ]

Q8: What are some common formulations of Dimoxystrobin used in agricultural applications?

A8: Dimoxystrobin is often formulated with other fungicides to broaden its spectrum of activity and prevent resistance development. It is commercially available in formulations like wettable powders, suspension concentrates (SC), water dispersible granules, and emulsifiable concentrates (EC), which are suitable for different application methods. [, , , , , , , , , , , ]

Q9: Are there any environmental concerns related to the use of Dimoxystrobin?

A9: As with many pesticides, there are concerns regarding the potential environmental impact of Dimoxystrobin. Research is ongoing to assess its effects on non-target organisms and its fate in the environment. Efforts are being made to minimize any negative effects through responsible use and the development of more environmentally friendly formulations and application methods. [, , ]

Q10: How is Dimoxystrobin absorbed, distributed, metabolized, and excreted in plants?

A10: While the provided papers did not focus on the detailed pharmacokinetics of Dimoxystrobin in plants, it's understood that strobilurins are absorbed by plant tissues and translocated to a certain extent. Their metabolism in plants can involve processes like hydrolysis and oxidation, leading to the formation of various metabolites. [, , ]

Q11: What types of in vitro and in vivo studies have been conducted to assess the efficacy of Dimoxystrobin against plant pathogens?

A11: Numerous studies have investigated the efficacy of Dimoxystrobin. In vitro assays, like mycelial growth inhibition and microtitre plate assays, are commonly used to determine the sensitivity of different fungal isolates. Field trials are crucial for evaluating the effectiveness of Dimoxystrobin formulations in controlling fungal diseases under real-world conditions. These studies help to determine the optimal application rates and timings for different crops and diseases. [, , , , , , , ]

Q12: What are the known mechanisms of resistance to Dimoxystrobin in fungi?

A12: Resistance to strobilurin fungicides, including Dimoxystrobin, is a growing concern. The most common resistance mechanism is the mutation of the cytochrome b gene, specifically at the target site of QoI fungicides. This mutation reduces the binding affinity of Dimoxystrobin, rendering it ineffective. Cross-resistance among different strobilurin fungicides is also a concern due to their similar mode of action. [, , ]

Q13: What is the toxicological profile of Dimoxystrobin, and what safety measures should be taken when handling it?

A13: As with any pesticide, handling Dimoxystrobin requires caution and adherence to safety guidelines. Information regarding toxicity and safety measures can be found in the product's Safety Data Sheet (SDS), which should always be consulted before handling. [, ]

Q14: Have any biomarkers been identified to predict the efficacy of Dimoxystrobin treatment or to monitor the development of fungicide resistance?

A14: While specific biomarkers related to Dimoxystrobin efficacy weren't mentioned in these research papers, monitoring the cytochrome b gene mutations in fungal populations is crucial for tracking the development and spread of resistance to strobilurin fungicides. [, ]

Q15: What analytical techniques are commonly employed for the detection and quantification of Dimoxystrobin residues in food and environmental samples?

A15: Several analytical methods are used to detect and quantify Dimoxystrobin. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing Dimoxystrobin residues in various matrices, including food and environmental samples. Other techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry coupled with solid phase extraction have also been employed successfully. These methods offer the sensitivity and selectivity required to monitor Dimoxystrobin residues at trace levels. [, , , , ]

Q16: What is being done to mitigate the potential negative impacts of Dimoxystrobin on the environment?

A16: Research is ongoing to assess and mitigate the environmental impacts of Dimoxystrobin. This includes studying its degradation pathways in soil and water, evaluating its effects on non-target organisms, and developing more sustainable agricultural practices that minimize its use and environmental footprint. [, , ]

Q17: How are the analytical methods used for Dimoxystrobin analysis validated to ensure their reliability and accuracy?

A17: Analytical method validation is a critical step in ensuring the accuracy, precision, and reliability of Dimoxystrobin residue analysis. This process typically involves evaluating parameters like linearity, sensitivity, recovery, precision, and specificity. International guidelines and standards guide the validation process, ensuring the reliability of data used for regulatory and monitoring purposes. [, , , ]

Q18: What are some potential alternatives to Dimoxystrobin for controlling fungal diseases in crops?

A18: With the rise of fungicide resistance, exploring alternative disease control strategies is essential. This includes integrating different fungicide classes with distinct modes of action, such as SDHIs (succinate dehydrogenase inhibitors), and utilizing non-chemical approaches like crop rotation, resistant varieties, and biological control agents. [, , , , , , , , , , ]

Q19: What are some valuable resources for researchers interested in learning more about Dimoxystrobin and other fungicides?

A19: Several resources are available for researchers, including scientific databases like PubMed and Semantic Scholar, which provide access to published research articles. Organizations like the Pesticide Action Network (PAN) and the European Food Safety Authority (EFSA) offer information on pesticide safety, regulations, and environmental impact. Additionally, university agricultural extensions and research institutions often conduct studies on fungicides and can be valuable sources of information. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。